molecular formula C28H30N2O2S B11434962 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11434962
M. Wt: 458.6 g/mol
InChI Key: RUMBQJKLWOPGAZ-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzothieno pyrimidine core with ethylphenyl and mesitylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the ethylphenyl and mesitylmethyl groups. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesitylmethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1

    Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-(4-methylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(4-ethylphenyl)-1-(benzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness: The presence of the ethylphenyl and mesitylmethyl groups in 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more suitable for specific applications.

Properties

Molecular Formula

C28H30N2O2S

Molecular Weight

458.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(2,4,6-trimethylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H30N2O2S/c1-5-20-10-12-21(13-11-20)30-26(31)25-22-8-6-7-9-24(22)33-27(25)29(28(30)32)16-23-18(3)14-17(2)15-19(23)4/h10-15H,5-9,16H2,1-4H3

InChI Key

RUMBQJKLWOPGAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=C(C=C4C)C)C)SC5=C3CCCC5

Origin of Product

United States

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